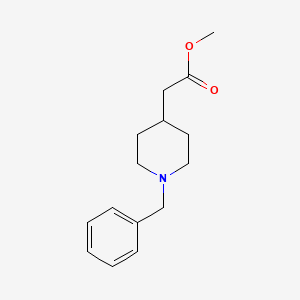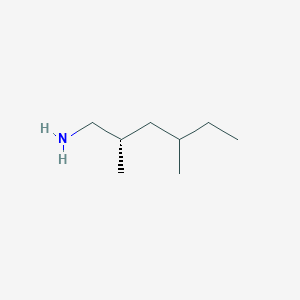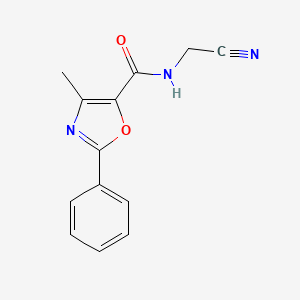![molecular formula C17H16Cl2N6O B2573164 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide CAS No. 338777-87-0](/img/structure/B2573164.png)
2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide (hereafter referred to as BCTA) is a synthetic molecule with a wide range of applications in the scientific research field. BCTA has been studied extensively for its ability to act as a ligand, chelator, and inhibitor. It has been used in a variety of experiments and applications, including those related to drug delivery, catalysis, and biochemistry.
Scientific Research Applications
Antiviral Activity
Tetrazole derivatives have been explored for their potential as antiviral agents . Compounds with the tetrazole moiety have shown inhibitory activity against influenza A and other viruses . The presence of the tetrazole ring can enhance the binding affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives, which share structural similarities with tetrazole compounds, have demonstrated significant anti-inflammatory activities . This suggests that tetrazole derivatives could be synthesized and tested for their efficacy in reducing inflammation, possibly leading to new treatments for inflammatory diseases.
Anticancer Potential
Molecular docking studies have indicated that tetrazole derivatives can interact with cancer-related proteins such as TP53 and NF-KAPPA-B . These interactions suggest a potential use of tetrazole compounds in the development of anticancer therapies, particularly as inhibitors of these proteins.
Urease Inhibitory Activity
Tetrazole derivatives have been designed and evaluated for their urease inhibitory activity . Urease is an enzyme that is crucial for the survival of certain bacteria, including Helicobacter pylori, which is associated with gastrointestinal infections. Inhibiting this enzyme could lead to new treatments for infections caused by these bacteria.
Energetic Materials
Theoretical studies have suggested that tetrazole derivatives can be used as energetic materials due to their high nitrogen content and favorable oxygen balance . These properties make them suitable for applications in explosives and propellants.
Hypertension Treatment
Biphenyl tetrazole derivatives are part of the sartans family, commonly used in the treatment of hypertension . The tetrazole moiety is a key component in these drugs, indicating the importance of this structure in medicinal chemistry.
Anti-HIV Activity
Indole derivatives, which are structurally related to tetrazole compounds, have been reported to have anti-HIV activity . This opens up possibilities for the synthesis of new tetrazole derivatives that could be tested for their efficacy against HIV.
Antimicrobial Effects
The indole scaffold, which is similar to the tetrazole structure, has been found in many synthetic drug molecules with antimicrobial properties . This suggests that tetrazole derivatives could also be explored for their potential as antimicrobial agents.
properties
IUPAC Name |
2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-14-5-1-12(2-6-14)9-24(10-13-3-7-15(19)8-4-13)17-21-23-25(22-17)11-16(20)26/h1-8H,9-11H2,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKOSURTRBASIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NN(N=N3)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2573085.png)

![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)



![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)

![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2573104.png)